molecular formula C13H18BrN3O B1399220 1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone CAS No. 1316217-88-5

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone

Cat. No. B1399220
CAS RN: 1316217-88-5
M. Wt: 312.21 g/mol
InChI Key: OAYNVLYGHMZMCW-UHFFFAOYSA-N
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Description

“1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone” is a chemical compound with the molecular formula C13H18BrN3O. It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . The exact structure would be determined by the peaks and patterns observed in these spectroscopic analyses.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally or could be predicted using computational chemistry methods.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Synthesis of Substituted Triazoles : This compound is involved in the selective formation of substituted 1,2,3-triazoles, showcasing its role in the synthesis of functionally diverse heterocyclic compounds (Golobokova, Proidakov, & Kizhnyaev, 2020).

  • Reaction with Pentane-2,4-dione : The compound participates in reactions with pentane-2,4-dione, leading to the formation of complex compounds, indicating its utility in organic synthesis (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).

  • Hydrogen-Bonding Patterns in Enaminones : Its analogues exhibit significant hydrogen bonding interactions, which are crucial for understanding molecular interactions in crystallography (Balderson, Fernandes, Michael, & Perry, 2007).

Biological Activities and Applications

  • Antimicrobial and Anticancer Activities : Derivatives of the compound show potent antimicrobial and anticancer activities, highlighting its potential in medicinal chemistry (Verma et al., 2015).

  • Potential Inhibitors of Enzymes : Certain derivatives exhibit inhibitory activities against enzymes like 15-lipoxygenase, suggesting its application in drug discovery for inflammatory diseases (Asghari et al., 2016).

  • Anticonvulsant Activity : Semicarbazone derivatives of related compounds demonstrate anticonvulsant properties, underlining its potential in neuropharmacology (Rajak et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Future Directions

The future directions for research on this compound could include further investigation into its potential biological activity, particularly given the promising anticancer activity of related bromopyrazine derivatives . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to optimize its synthesis.

properties

IUPAC Name

1-[4-[(5-bromopyrazin-2-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-16-13(14)9-15-12/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYNVLYGHMZMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5-Bromopyrazin-2-yl)methyl)azepan-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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